![molecular formula C18H22 B12681749 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene is an organic compound characterized by its unique structure, where four prop-1-enyl groups are attached to a benzene ring at the 1, 2, 4, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with a suitable alkene under conditions that promote the formation of the prop-1-enyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the bromomethyl groups are replaced by prop-1-enyl groups in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and pressures, as well as the use of specialized catalysts and solvents.
化学反応の分析
Types of Reactions
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-1-enyl groups can be reduced to form saturated propyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of this compound-1,2,4,5-tetracarboxylic acid.
Reduction: Formation of 1,2,4,5-tetrakis(propyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene has several scientific research applications:
Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, porous structures.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in the formation of catalytic complexes for various organic transformations.
Electronics: Investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
作用機序
The mechanism of action of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene in various applications involves its ability to participate in π-π interactions and form stable complexes with metals. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various organic transformations. In materials science, its conjugated structure allows for the formation of stable, porous frameworks that can adsorb gases or other molecules.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: A precursor in the synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Another compound with a similar benzene core but different functional groups.
1,3,5-Tris(bromomethyl)benzene: A related compound with three bromomethyl groups instead of four.
Uniqueness
This compound is unique due to its specific arrangement of prop-1-enyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in the formation of conjugated systems and frameworks, distinguishing it from other similar compounds.
特性
分子式 |
C18H22 |
|---|---|
分子量 |
238.4 g/mol |
IUPAC名 |
1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C18H22/c1-5-9-15-13-17(11-7-3)18(12-8-4)14-16(15)10-6-2/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
InChIキー |
CTBMFGOSTWFQNC-HFBXSBKTSA-N |
異性体SMILES |
C/C=C/C1=CC(=C(C=C1/C=C/C)/C=C/C)/C=C/C |
正規SMILES |
CC=CC1=CC(=C(C=C1C=CC)C=CC)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




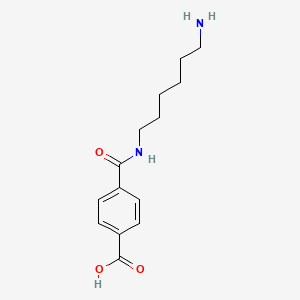
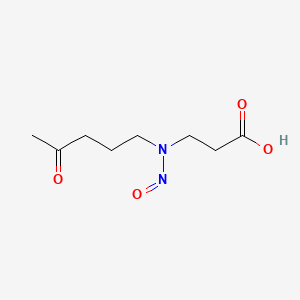

![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
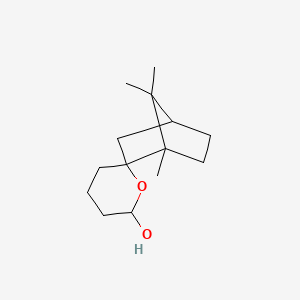
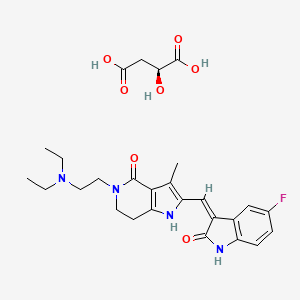

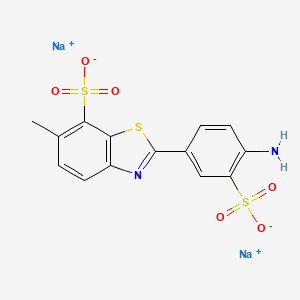
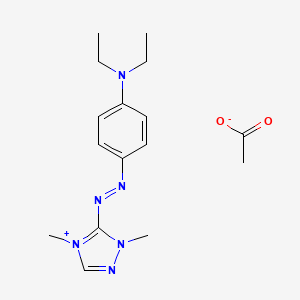

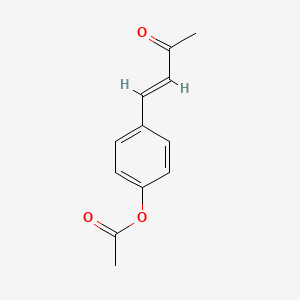
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
